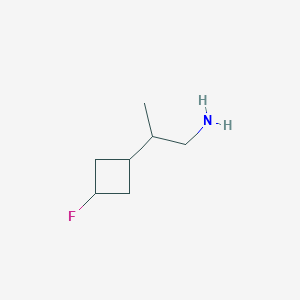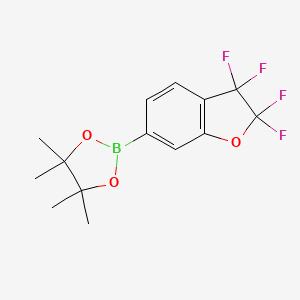
4,4,5,5-Tetramethyl-2-(2,2,3,3-tetrafluoro-2,3-dihydro-1-benzofuran-6-yl)-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,5,5-Tetramethyl-2-(2,2,3,3-tetrafluoro-2,3-dihydro-1-benzofuran-6-yl)-1,3,2-dioxaborolane is a complex organic compound that features a boron-containing dioxaborolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(2,2,3,3-tetrafluoro-2,3-dihydro-1-benzofuran-6-yl)-1,3,2-dioxaborolane typically involves the reaction of a suitable precursor with boronic acid or boronate esters under controlled conditions. The reaction may require catalysts, specific solvents, and temperature control to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This may include continuous flow reactors, automated synthesis systems, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of boronic acids or other oxidized derivatives.
Reduction: Reduction reactions could convert the compound into different boron-containing species.
Substitution: The compound may participate in substitution reactions, where functional groups on the benzofuran ring or the dioxaborolane ring are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield boronic acids, while substitution reactions could produce various functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, this compound can be used as a building block for the construction of more complex molecules. Its boron-containing structure makes it useful in Suzuki-Miyaura cross-coupling reactions.
Biology and Medicine
Industry
In materials science, the compound could be used in the development of new materials with unique properties, such as polymers or advanced composites.
Wirkmechanismus
The mechanism by which 4,4,5,5-Tetramethyl-2-(2,2,3,3-tetrafluoro-2,3-dihydro-1-benzofuran-6-yl)-1,3,2-dioxaborolane exerts its effects would depend on its specific application. In chemical reactions, the boron atom can act as a Lewis acid, facilitating various transformations. In biological systems, the compound may interact with specific molecular targets, influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(2,2,3,3-tetrafluoro-1-propyl)-1,3,2-dioxaborolane
Uniqueness
Compared to similar compounds, 4,4,5,5-Tetramethyl-2-(2,2,3,3-tetrafluoro-2,3-dihydro-1-benzofuran-6-yl)-1,3,2-dioxaborolane features a unique combination of a tetrafluorobenzofuran moiety and a dioxaborolane ring
Eigenschaften
Molekularformel |
C14H15BF4O3 |
|---|---|
Molekulargewicht |
318.07 g/mol |
IUPAC-Name |
4,4,5,5-tetramethyl-2-(2,2,3,3-tetrafluoro-1-benzofuran-6-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H15BF4O3/c1-11(2)12(3,4)22-15(21-11)8-5-6-9-10(7-8)20-14(18,19)13(9,16)17/h5-7H,1-4H3 |
InChI-Schlüssel |
XOXBKNDIQYNIKH-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(C(O3)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


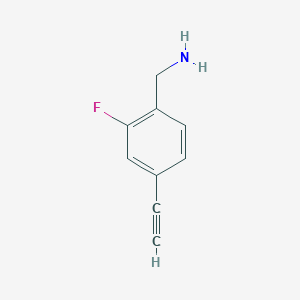
![2-Bromo-3-[(piperazin-1-yl)methyl]phenol](/img/structure/B13558507.png)

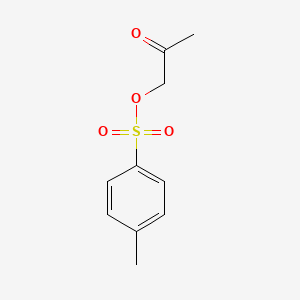
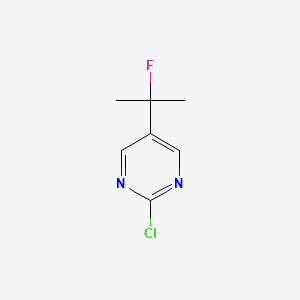
![3-tert-butyl-3aH,6H,6aH-4lambda6-[1,2]oxathiolo[3,4-d][1,2]oxazole-4,4-dione](/img/structure/B13558528.png)
![3-[(Methylamino)methyl]quinolin-2-ol hydrochloride](/img/structure/B13558538.png)
![9-(Tert-butyl)-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B13558539.png)
![3-(4-Methoxyphenyl)-3,6-diazabicyclo[3.1.1]heptane dihydrochloride](/img/structure/B13558545.png)
![4-[(3-Bromophenyl)sulfanyl]-3-cyclopropylbenzonitrile](/img/structure/B13558557.png)
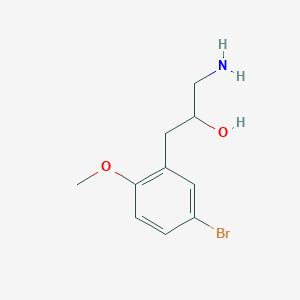
![N-[4-(4-sulfanylbutyl)phenyl]acetamide](/img/structure/B13558560.png)
![{[3-(Chloromethyl)phenyl]methyl}dimethylamine](/img/structure/B13558567.png)
